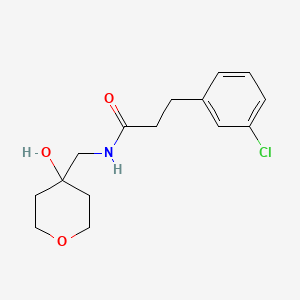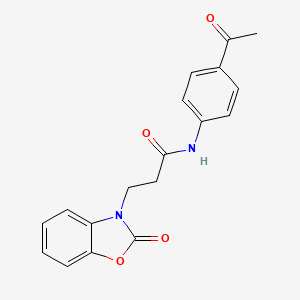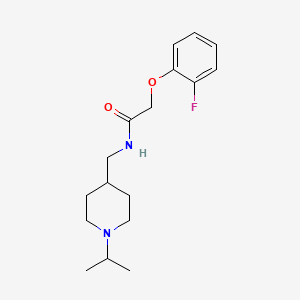![molecular formula C14H16ClNO3 B2842603 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone CAS No. 2411252-85-0](/img/structure/B2842603.png)
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and cell proliferation. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone in lab experiments is its broad range of biological activities. This compound has been shown to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. However, one of the main limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are many potential future directions for the research of 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone. One potential direction is the investigation of its potential use as a therapeutic agent in various medical conditions, including cancer, inflammation, and neurodegenerative diseases. Additionally, further research could be conducted to elucidate its mechanism of action and to optimize its synthesis method for more efficient production. Finally, the potential use of this compound as a diagnostic tool could also be explored in future research.
Synthesemethoden
The synthesis of 2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone involves a multi-step process that requires expertise in organic chemistry. The most common method involves the reaction of 2-chlorobenzoxazole with 2-hydroxytetrahydrofuran in the presence of a suitable catalyst. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a diagnostic tool in various medical conditions.
Eigenschaften
IUPAC Name |
2-chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-13(17)16-10-14(5-7-18-8-6-14)19-12-4-2-1-3-11(12)16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIJXFXHMHPFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(C3=CC=CC=C3O2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)
![5-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2842523.png)


![N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842530.png)


![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)
![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2842538.png)
![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)
